L-Alanine isopropyl ester hydrochloride
Overview
Description
L-Alanine isopropyl ester hydrochloride is a derivative of the amino acid alanine. It is commonly used as an intermediate in organic synthesis and pharmaceutical manufacturing. This compound is known for its role in the preparation of various drugs, including antiviral medications. Its molecular formula is C6H14ClNO2, and it has a molecular weight of 167.63 g/mol .
Mechanism of Action
Target of Action
It is known to be an effective chiral auxiliary , which means it can be used to control the stereochemistry of a reaction. This suggests that it may interact with various enzymes or receptors that are involved in such reactions.
Mode of Action
As a chiral auxiliary, it likely interacts with its targets to influence the stereochemical outcome of reactions
Biochemical Pathways
As a derivative of an amino acid, it may potentially be involved in various biochemical pathways related to amino acid metabolism .
Result of Action
As a chiral auxiliary, it is likely to influence the stereochemical outcome of reactions, which could have various downstream effects depending on the specific context .
Biochemical Analysis
Biochemical Properties
L-Alanine isopropyl ester hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its role as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. This interaction is crucial for the conversion of this compound into its corresponding acid and alcohol components .
Additionally, this compound can interact with amino acid transporters, facilitating its uptake into cells where it can participate in further metabolic processes . These interactions highlight the compound’s versatility and importance in biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Upon entering the cell, it can be hydrolyzed to release alanine, which is a key amino acid involved in protein synthesis and energy production . This release can impact cellular metabolism by providing an additional source of alanine for these processes.
Furthermore, this compound has been shown to affect cell signaling pathways by modulating the activity of specific enzymes and receptors involved in these pathways . This modulation can lead to changes in gene expression, ultimately influencing cellular function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. One of the key mechanisms is its hydrolysis by esterases, which converts the ester into its corresponding acid and alcohol . This reaction is essential for the compound’s biological activity, as it allows the release of alanine, which can then participate in various metabolic processes.
Additionally, this compound can bind to specific receptors and enzymes, modulating their activity and influencing downstream signaling pathways . These interactions can lead to changes in gene expression and cellular function, highlighting the compound’s multifaceted role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be stable under specific storage conditions, such as low temperatures and protection from moisture . Over extended periods, it may undergo hydrolysis, leading to the gradual release of alanine and isopropanol .
Long-term studies have shown that the degradation of this compound can impact cellular function by altering the availability of alanine and other metabolites . These temporal effects are important considerations for researchers using this compound in various experimental settings.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage administered. At lower doses, the compound has been shown to have minimal toxic effects and can be effectively used to study its biochemical properties . At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and enzyme activity .
Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels . These findings underscore the importance of careful dosage control in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its conversion to alanine. The key enzyme in this process is alanine dehydrogenase, which catalyzes the reduction of pyruvate to alanine . This reaction is a critical step in the biosynthesis of alanine and plays a significant role in cellular metabolism.
Additionally, this compound can influence metabolic flux by altering the levels of metabolites involved in energy production and protein synthesis . These effects highlight the compound’s importance in maintaining metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. Amino acid transporters play a crucial role in the uptake of the compound into cells, where it can participate in various metabolic processes . Once inside the cell, this compound can be distributed to different cellular compartments, depending on its interactions with specific binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is known to localize to various cellular compartments, including the cytoplasm and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanine isopropyl ester hydrochloride can be synthesized through several methods. One common approach involves the reaction of L-alanine with isopropanol in the presence of an acid catalyst. The process typically includes the following steps :
Raw Material Reaction: L-alanine reacts with triphosgene to form a cyclic intermediate.
Ring Opening: The cyclic intermediate is opened using isopropanol under acidic conditions.
Salt Formation: The resulting product is treated with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of mild reaction conditions and readily available raw materials makes this process cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
L-Alanine isopropyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form L-alanine and isopropanol.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Hydrolysis: Typically performed using water or aqueous acid/base solutions.
Substitution: Common reagents include nucleophiles such as amines or alcohols.
Oxidation/Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation
Major Products
The major products formed from these reactions include L-alanine, isopropanol, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
L-Alanine isopropyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving amino acid metabolism and protein synthesis.
Medicine: Plays a crucial role in the development of antiviral drugs, particularly those targeting hepatitis C virus
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes
Comparison with Similar Compounds
Similar Compounds
- L-Alanine ethyl ester hydrochloride
- L-Alanine methyl ester hydrochloride
- L-Tryptophan isopropyl ester hydrochloride
- L-Alanine tert-butyl ester hydrochloride
Uniqueness
L-Alanine isopropyl ester hydrochloride is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of antiviral drugs, particularly those targeting hepatitis C, sets it apart from other similar compounds .
Properties
IUPAC Name |
propan-2-yl (2S)-2-aminopropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQKNCSWDMGPOY-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960388, DTXSID001347097 | |
Record name | Propan-2-yl alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10960388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Alanine isopropyl ester hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62062-65-1, 39825-33-7 | |
Record name | L-Alanine isopropyl ester hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62062-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl L-alaninate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062062651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propan-2-yl alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10960388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Alanine isopropyl ester hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl L-alaninate hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.903 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isopropyl L-alaninate Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL L-ALANINATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE5BV8F75L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the novel synthesis method for L-Alanine isopropyl ester hydrochloride described in the research?
A1: The novel synthesis method presented offers several advantages over conventional methods []. Firstly, it utilizes readily available and cost-effective L-Alanine as the starting material []. Secondly, the reaction conditions are milder, and the processes involved are simpler, making it suitable for large-scale production []. Additionally, this method avoids the use of hazardous reagents like thionyl chloride, contributing to a safer and more environmentally friendly process [].
Q2: How is this compound used in the synthesis of Sofosbuvir?
A2: this compound serves as a crucial building block in the multi-step synthesis of Sofosbuvir [, ]. Specifically, it reacts with phosphorus oxychloride to form an intermediate compound (Compound II in []). This Compound II then undergoes further reactions with phenol and pentafluorophenol, ultimately leading to the formation of N-[(S)-(2,3,4,5,6-pentafluorophenyl) phenoxyl phosphoryl-L-alanine isopropyl ester, a key intermediate in the production of Sofosbuvir [, ].
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